4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide
4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide
Brand Name:
Vulcanchem
CAS No.:
150995-10-1
VCID:
VC20849659
InChI:
InChI=1S/C14H14N6O/c15-13(16)9-1-5-11(6-2-9)18-20-19-12-7-3-10(4-8-12)14(17)21/h1-8H,(H3,15,16)(H2,17,21)(H,18,19)
SMILES:
C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=O)N
Molecular Formula:
C14H14N6O
Molecular Weight:
282.3 g/mol
4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide
CAS No.: 150995-10-1
Cat. No.: VC20849659
Molecular Formula: C14H14N6O
Molecular Weight: 282.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150995-10-1 |
|---|---|
| Molecular Formula | C14H14N6O |
| Molecular Weight | 282.3 g/mol |
| IUPAC Name | 4-[(4-carbamimidoylanilino)diazenyl]benzamide |
| Standard InChI | InChI=1S/C14H14N6O/c15-13(16)9-1-5-11(6-2-9)18-20-19-12-7-3-10(4-8-12)14(17)21/h1-8H,(H3,15,16)(H2,17,21)(H,18,19) |
| Standard InChI Key | AKKYBKFHMUXOBA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=O)N |
| Canonical SMILES | C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator